(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound “(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione” is a synthetic organic molecule that features a variety of functional groups, including a brominated furan ring, a morpholine moiety, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the furan ring, followed by bromination and the introduction of the morpholine group. The diazinane-2,4,6-trione core can be synthesized through a series of cyclization reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield a furanone, while substitution of the bromine atom could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound might be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, leading to therapeutic effects.
Medicine
In medicine, this compound could be studied for its potential to treat specific diseases. Its structure might allow it to inhibit certain enzymes or receptors, making it a valuable lead compound in drug discovery.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure might impart specific characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to an enzyme’s active site, inhibiting its activity. Alternatively, it could interact with a receptor, modulating its signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other brominated furan derivatives, morpholine-containing molecules, and diazinane-2,4,6-trione analogs
Uniqueness
What sets this compound apart is its combination of functional groups, which might confer unique reactivity and biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages and limitations.
Properties
IUPAC Name |
(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5/c1-12-7-13(2)9-14(8-12)25-19(27)16(18(26)23-21(25)28)10-15-11-17(22)20(30-15)24-3-5-29-6-4-24/h7-11H,3-6H2,1-2H3,(H,23,26,28)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIISRPAHNPUTM-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(O3)N4CCOCC4)Br)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(O3)N4CCOCC4)Br)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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